Cas no 1220172-04-2 (2-chloro-6-(pyrrolidin-3-yloxy)pyrazine)

2-chloro-6-(pyrrolidin-3-yloxy)pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
- EN300-1987281
- 1220172-04-2
-
- Inchi: 1S/C8H10ClN3O/c9-7-4-11-5-8(12-7)13-6-1-2-10-3-6/h4-6,10H,1-3H2
- InChI Key: NTSBUPDIHMTBFP-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC(=N1)OC1CNCC1
Computed Properties
- Exact Mass: 199.0512396g/mol
- Monoisotopic Mass: 199.0512396g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47Ų
- XLogP3: 0.8
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987281-0.1g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 0.1g |
$553.0 | 2023-09-16 | ||
Enamine | EN300-1987281-2.5g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 2.5g |
$1230.0 | 2023-09-16 | ||
Enamine | EN300-1987281-5g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 5g |
$1821.0 | 2023-09-16 | ||
Enamine | EN300-1987281-10g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 10g |
$2701.0 | 2023-09-16 | ||
Enamine | EN300-1987281-1.0g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1987281-0.5g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 0.5g |
$603.0 | 2023-09-16 | ||
Enamine | EN300-1987281-0.25g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 0.25g |
$579.0 | 2023-09-16 | ||
Enamine | EN300-1987281-10.0g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1987281-0.05g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 0.05g |
$528.0 | 2023-09-16 | ||
Enamine | EN300-1987281-5.0g |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine |
1220172-04-2 | 5g |
$3562.0 | 2023-06-04 |
2-chloro-6-(pyrrolidin-3-yloxy)pyrazine Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Additional information on 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine
Recent Advances in the Study of 2-Chloro-6-(pyrrolidin-3-yloxy)pyrazine (CAS: 1220172-04-2) in Chemical Biology and Pharmaceutical Research
The compound 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine (CAS: 1220172-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazine core and pyrrolidinyloxy substituent, exhibits unique chemical properties that make it a promising candidate for the synthesis of novel bioactive molecules. Recent studies have focused on its role as a key intermediate in the development of kinase inhibitors and other therapeutic agents targeting various diseases.
One of the most notable findings in recent research is the compound's utility in the synthesis of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine exhibit potent inhibitory activity against specific protein kinases involved in cancer progression. The study highlighted the compound's ability to form critical hydrogen bonds with kinase active sites, thereby enhancing its selectivity and efficacy. These findings open new avenues for the development of targeted cancer therapies with reduced off-target effects.
Further investigations into the pharmacological properties of 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine have revealed its potential in modulating central nervous system (CNS) targets. A recent preclinical study showed that certain analogs of this compound can cross the blood-brain barrier and exhibit activity against neurotransmitter receptors implicated in neurodegenerative disorders. This discovery has sparked interest in exploring its applications for Alzheimer's disease and Parkinson's disease treatment, although further optimization of its pharmacokinetic properties is required.
From a synthetic chemistry perspective, researchers have developed novel methodologies for the efficient production of 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine and its derivatives. A 2024 publication in Organic Letters described an improved catalytic system for the key coupling reaction between the pyrazine and pyrrolidine moieties, achieving higher yields and better stereocontrol. These advancements in synthetic routes are crucial for scaling up production and facilitating further biological evaluation of this compound class.
The safety profile and toxicological aspects of 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine have also been investigated in recent studies. Preliminary in vitro toxicity screening suggests that the compound shows acceptable cytotoxicity profiles at therapeutic concentrations, though structure-activity relationship studies indicate that certain modifications to the pyrrolidine ring can significantly influence both potency and safety. These findings underscore the importance of careful molecular design when developing derivatives for pharmaceutical applications.
Looking forward, the research community anticipates that 2-chloro-6-(pyrrolidin-3-yloxy)pyrazine will continue to serve as a valuable scaffold for medicinal chemistry. Its versatility in forming diverse molecular architectures while maintaining favorable drug-like properties positions it as a promising lead compound for multiple therapeutic areas. Future research directions likely include the exploration of its applications in infectious diseases and inflammation, as well as further optimization of its physicochemical properties for enhanced bioavailability.
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